2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
Overview
Description
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a chemical compound characterized by its white to light yellow crystalline appearance and pungent odor . This compound is primarily used as a reagent in various research applications.
Preparation Methods
The synthesis of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves multiple steps. One common method includes the reaction of 2-acetyl-2,3-dihydro-1H-isoindole with chlorosulfonic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to ensure the stability of the product.
Chemical Reactions Analysis
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as a reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with .
Comparison with Similar Compounds
2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Benzenesulfonyl chloride: Unlike this compound, benzenesulfonyl chloride is simpler in structure and widely used in organic synthesis.
Tosyl chloride: Tosyl chloride is another sulfonyl chloride derivative, known for its use in the protection of hydroxyl groups in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in research .
Properties
IUPAC Name |
2-acetyl-1,3-dihydroisoindole-5-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c1-7(13)12-5-8-2-3-10(16(11,14)15)4-9(8)6-12/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRSOISMHKEOJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306607-01-1 | |
Record name | 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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